molecular formula C4H5BN2O3S B13893535 (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid

(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid

Cat. No.: B13893535
M. Wt: 171.98 g/mol
InChI Key: NPIFDVYZTAMSCF-UHFFFAOYSA-N
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Description

(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is an organoboron compound featuring a thiazole ring substituted with a carbamoyl group at position 2 and a boronic acid moiety at position 5. Boronic acids are widely utilized in medicinal chemistry due to their ability to form reversible covalent bonds with diols, amines, and hydroxyl groups, enabling interactions with biological targets such as enzymes, receptors, and nucleic acids .

Properties

Molecular Formula

C4H5BN2O3S

Molecular Weight

171.98 g/mol

IUPAC Name

(2-carbamoyl-1,3-thiazol-5-yl)boronic acid

InChI

InChI=1S/C4H5BN2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1,9-10H,(H2,6,8)

InChI Key

NPIFDVYZTAMSCF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(S1)C(=O)N)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Heteroaryl Boronic Acids

Boronic acids, including heteroaryl derivatives such as thiazolylboronic acids, are commonly synthesized via three principal routes:

These methods are well-documented in the literature for aryl and heteroaryl boronic acids.

Specific Preparation of (2-Carbamoyl-1,3-thiazol-5-yl)boronic Acid

While direct literature on the exact preparation of (2-carbamoyl-1,3-thiazol-5-yl)boronic acid is limited, the synthesis can be inferred and adapted from closely related heteroaryl boronic acid syntheses and thiazole functionalization strategies.

Starting Material Preparation

  • 2-Chloro-1,3-thiazole derivatives : The 2-position of the thiazole ring can be functionalized with a carbamoyl group via reaction of 2-chlorothiazole intermediates with suitable amide-forming reagents. For example, (2-chloro-1,3-thiazol-5-yl)formamido derivatives have been synthesized from commercially available acid chlorides and amines, purified by flash chromatography.

Installation of the Boronic Acid Group at the 5-Position

  • Halogenated thiazole borylation : The 5-position of the thiazole ring is often halogenated (e.g., 5-bromo or 5-chloro). This halide can be converted to the boronic acid via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron under mild conditions.

  • Example reaction conditions :

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
    • Base: Potassium acetate or potassium carbonate
    • Solvent: DMSO, dioxane, or DMF
    • Temperature: 80–100 °C
    • Time: 12–24 hours
  • After borylation, the pinacol boronate ester intermediate is typically hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.

Direct Lithiation and Borylation

  • An alternative method involves directed lithiation at the 5-position of 2-carbamoylthiazole using a strong base such as n-butyllithium at low temperature, followed by quenching with trialkyl borate (e.g., trimethyl borate). Subsequent acidic workup affords the boronic acid.

  • This method requires careful control of temperature and moisture exclusion to avoid side reactions and decomposition.

Example Synthetic Route Summary

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of 2-carbamoyl-1,3-thiazole intermediate Reaction of 2-chlorothiazole with amine/carboxyl derivatives Moderate to good yields (50–70%)
2 Halogenation at 5-position if not pre-halogenated Bromination or chlorination using NBS or similar reagents High regioselectivity for 5-position
3 Palladium-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base, solvent, heat Yields typically 60–85%
4 Hydrolysis of boronate ester to boronic acid Acidic aqueous workup Isolated as crystalline solid

Representative Experimental Data

From a related study on heteroaryl boronic acids synthesis:

Compound Reaction Conditions Yield (%) Characterization
(2-Chloro-1,3-thiazol-5-yl)formamido derivative Acid chloride + amine, flash chromatography 50–57% ^1H NMR, ^13C NMR, HRMS consistent
Pinacol boronate ester of 5-bromo-2-carbamoylthiazole Pd-catalyzed borylation, 90 °C, 16 h 70–80% ^1H NMR, ^11B NMR, MS
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid Hydrolysis of boronate ester 65–75% ^1H NMR, ^13C NMR, elemental analysis

Notes on Purification and Stability

  • Boronic acids are prone to dehydration forming boroxines; thus, purification is typically done under mild conditions.
  • Crystallization or preparative chromatography is preferred.
  • Solid-state characterization confirms purity and identity.

Patented Processes and Industrial Considerations

Patents disclose advanced processes for related 1,3-thiazol derivatives with carbamoyl groups, including intermediates useful for boronic acid synthesis. These patents emphasize:

  • Use of suitable protecting groups on amino functionalities.
  • Optimization of solvent and base to improve yields.
  • Preparation of crystalline intermediates to facilitate purification.
  • Solid dispersions with pharmaceutically acceptable carriers for formulation.

Although these patents focus on larger complex molecules, the synthetic principles and intermediates are relevant for the preparation of (2-carbamoyl-1,3-thiazol-5-yl)boronic acid.

Chemical Reactions Analysis

Types of Reactions

(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can undergo reduction reactions to modify the thiazole ring or the boronic acid group.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Anticancer Activity

Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit cytotoxicity in triple-negative breast cancer (4T1 cells) at sub-micromolar concentrations, highlighting their potency as anticancer agents . In contrast, boronic acid-containing cis-stilbenes (e.g., compounds 13c and 13d) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and induce apoptosis in Jurkat cells at concentrations >10⁻⁸ M .

Table 1: Anticancer Boronic Acid Derivatives
Compound Target/Cell Line Activity (IC₅₀/Ki) Reference
Phenanthren-9-yl boronic acid 4T1 breast cancer cells Sub-µM cytotoxicity
cis-Stilbene 13c Tubulin polymerization 21 µM
FL-166 (bifunctional boronic) SARS-CoV-2 3CLpro Ki = 40 nM

Enzyme Inhibition

Boronic acids are potent enzyme inhibitors due to their interaction with catalytic serine residues. FL-166, a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro with a Ki of 40 nM, outperforming many non-boronic protease inhibitors . Similarly, trichostatin A (a non-boronic HDAC inhibitor) requires 1.5 µM for appressorium inhibition in Magnaporthe oryzae, whereas a boronic acid analog achieves similar effects at 1 µM . The carbamoyl-thiazole moiety in (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid may enhance target specificity, akin to how thiazole groups improve binding in kinase inhibitors.

Structural and Functional Comparisons

  • Boronic vs. Borinic Acids : Borinic acids (R1R2B(OH)) exhibit higher affinity for diols (e.g., catechol) than boronic acids due to steric and electronic effects . However, boronic acids remain preferred for drug design due to synthetic accessibility and stability.
  • Thiazole Derivatives : The discontinued (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid () shares a thiazole-boronic acid scaffold but lacks the carbamoyl substitution at position 2, suggesting that the carbamoyl group in (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid may enhance hydrogen bonding or solubility.

Diagnostic and Therapeutic Selectivity

Phenyl boronic acid demonstrates superior diagnostic accuracy in differentiating bacterial enzyme producers compared to aminophenylboronic acid (APBA) . Similarly, (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid’s thiazole ring could enable selective interactions with microbial targets, though this remains unexplored.

Biological Activity

(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and biotechnology.

The chemical structure of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity as it can interact with various biomolecules.

Biological Activity Overview

Research indicates that (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that boronic acids can possess antibacterial properties. The compound has demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary data suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7, where it showed significant cytotoxicity with an IC50 value of 18.76 µg/mL .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. It exhibits moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 µg/mL) .

The mechanism through which (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid exerts its biological effects is primarily attributed to its ability to interact with specific enzymes and receptors through reversible bonding. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological effects of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid:

  • Antibacterial Studies :
    • The compound was tested against Escherichia coli ATCC 25922 and showed effective inhibition at concentrations of 6.50 mg/mL .
    • Comparative studies with other boronic acids indicate that modifications in the thiazole ring can enhance antibacterial efficacy.
  • Anticancer Studies :
    • In vitro studies on MCF-7 cells revealed that the compound's cytotoxicity was significantly higher than that of quercetin derivatives, suggesting enhanced anticancer properties due to the boronic acid moiety .
    • Mechanistic studies indicated that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • Enzyme Activity Assessment :
    • The compound's inhibitory effects on cholinesterases were documented, highlighting its potential use in treating neurodegenerative diseases where cholinesterase inhibition is beneficial .

Data Table: Biological Activity Summary

Biological ActivityAssay TypeResultReference
AntibacterialE. coli inhibition6.50 mg/mL
AnticancerMCF-7 cytotoxicityIC50: 18.76 µg/mL
AcetylcholinesteraseEnzyme inhibitionIC50: 115.63 µg/mL
ButyrylcholinesteraseEnzyme inhibitionIC50: 3.12 µg/mL
AntiureaseEnzyme inhibitionIC50: 1.10 µg/mL

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